2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol
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Overview
Description
2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C10H10FNO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol typically involves the reaction of 5-fluoroindole with ethylene oxide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the indole nitrogen on the ethylene oxide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(5-Fluoro-1H-indol-2-yl)ethanal or 2-(5-Fluoro-1H-indol-2-yl)ethanoic acid.
Reduction: Formation of 2-(5-Fluoro-1H-indol-2-yl)ethanamine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol is not well-documented. indole derivatives are known to interact with various molecular targets and pathways, including enzymes, receptors, and DNA. The fluorine atom in the compound may enhance its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-1H-indol-2-yl)ethan-1-ol
- 2-(5-Bromo-1H-indol-2-yl)ethan-1-ol
- 2-(5-Methyl-1H-indol-2-yl)ethan-1-ol
Uniqueness
2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and binding affinity of compounds, making them more effective in various applications .
Properties
IUPAC Name |
2-(5-fluoro-1H-indol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5-6,12-13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNSLQYHMFHTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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